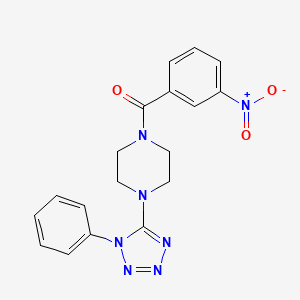

1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Descripción

1-(3-Nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a hybrid heterocyclic compound featuring a piperazine core substituted with two distinct pharmacophores:

- 3-Nitrobenzoyl group: Positioned at the 1-position of the piperazine ring, the nitro group (–NO₂) confers electron-withdrawing properties, enhancing electrophilicity and influencing interactions with biological targets.

- 1-Phenyl-1H-1,2,3,4-tetrazol-5-yl group: At the 4-position, the tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) is linked to a phenyl group. Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability and bioavailability .

Propiedades

IUPAC Name |

(3-nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O3/c26-17(14-5-4-8-16(13-14)25(27)28)22-9-11-23(12-10-22)18-19-20-21-24(18)15-6-2-1-3-7-15/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSSUVHMXLIIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. One common route might include:

Formation of the Tetrazole Ring: Starting with a phenylhydrazine derivative, the tetrazole ring can be formed through a cyclization reaction with sodium azide under acidic conditions.

Piperazine Derivatization: The piperazine ring can be functionalized by reacting with the tetrazole derivative in the presence of a suitable base.

Nitrobenzoylation: The final step involves the acylation of the piperazine derivative with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, Pd/C catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: As a building block for the synthesis of novel polymers and materials with unique properties.

Chemical Research: As a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl and tetrazole moieties could play key roles in these interactions.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Key structural analogs are compared below based on substituent modifications, synthetic routes, and reported biological activities:

Table 1: Structural and Functional Comparison of Piperazine-Tetrazole/Benzoyl Derivatives

Key Observations:

Substituent Effects on Activity: The 3-nitrobenzoyl group in the target compound may enhance interactions with enzymes requiring electron-deficient aromatic recognition (e.g., nitroreductases or cytochrome P450 isoforms). In contrast, trifluoromethyl groups (e.g., ) improve lipophilicity and metabolic stability . Tetrazole vs.

Synthetic Strategies :

- Click chemistry (e.g., ) and nucleophilic substitution (e.g., ) are common for introducing tetrazole/heterocyclic moieties. The target compound’s synthesis likely involves coupling 3-nitrobenzoyl chloride to piperazine, followed by tetrazole installation via Huisgen cycloaddition .

Biological Activity Trends: Anticancer Potential: Compounds with tetrazole-piperazine hybrids (e.g., ZINC000022929948) show inhibition of cancer cell migration via HSP40/JDP and mutant p53 pathways . Antimicrobial Activity: Thiadiazole-piperazine derivatives (e.g., ) exhibit broad-spectrum activity, possibly due to membrane disruption or enzyme inhibition.

Challenges and Opportunities

- Metabolic Stability : The nitro group in the target compound may pose metabolic liabilities (e.g., reduction to amine metabolites). Fluorinated analogs (e.g., ) mitigate this but require complex synthesis.

- Selectivity : Structural analogs with bulkier substituents (e.g., xanthene carbonyl ) may improve target specificity but reduce solubility.

- Uncharted Activities : While the target compound’s biological data remain underexplored, its structural resemblance to validated inhibitors (e.g., ) warrants further testing in anticancer and antimicrobial assays.

Actividad Biológica

1-(3-Nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates piperazine and tetrazole moieties. The following general synthetic route is often employed:

- Formation of the tetrazole ring : This is achieved through the reaction of phenyl hydrazine with appropriate carbonyl compounds.

- Coupling with piperazine : The tetrazole derivative is then reacted with a substituted benzoyl chloride to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example:

- Cytotoxicity against cancer cell lines : Compounds featuring similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A study indicated that derivatives exhibited IC50 values ranging from 2 μM to 5 μM against MCF-7 cells, suggesting a strong potential for therapeutic applications .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of cell proliferation : The compound interacts with specific molecular targets within cancer cells, leading to apoptosis.

- Binding affinity : Molecular docking studies have demonstrated that these compounds can bind effectively to estrogen receptors and other relevant proteins involved in tumor progression .

Case Studies

| Study | Compound | Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|---|

| 1-(3-nitrobenzoyl)-4-(tetrazole) | MCF-7 | 5 | Significant cytotoxicity observed | |

| Similar derivatives | HepG2 | 2 | Effective against liver cancer cells |

Research Findings

Research has shown that the incorporation of nitro groups into benzoyl derivatives enhances their biological activity. The following findings are noteworthy:

- Enhanced Antitumor Activity : The presence of the nitro group on the benzoyl moiety has been associated with increased potency against various cancer types.

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine and tetrazole rings have been studied to optimize activity profiles. It was found that certain substitutions led to improved binding affinities and enhanced biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.